molecular formula C27H24N2O3S2 B12158051 (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

Cat. No.: B12158051
M. Wt: 488.6 g/mol
InChI Key: BRUWCAVRXSXJQE-UHFFFAOYSA-N
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Description

The compound “(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione” is a complex organic molecule that features a combination of benzothiazole, thiophene, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 4,6-dimethyl-1,3-benzothiazole, thiophene-2-carbaldehyde, and 4-(propan-2-yl)benzaldehyde. The key steps in the synthesis could involve:

  • Formation of the benzothiazole moiety.
  • Condensation reactions to form the pyrrolidine ring.
  • Introduction of the hydroxy(thiophen-2-yl)methylidene group.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The double bonds in the molecule can be reduced to single bonds.

    Substitution: Functional groups in the molecule can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could result in a fully saturated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, the compound might be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its interactions with biological targets could be explored to develop new therapeutic agents.

Industry

In the industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes, receptors, or other proteins to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione: Similar compounds might include other benzothiazole derivatives, thiophene-containing molecules, and pyrrolidine-based compounds.

Uniqueness

The uniqueness of this compound lies in its combination of different functional groups and heterocycles, which can impart unique chemical and biological properties

Properties

Molecular Formula

C27H24N2O3S2

Molecular Weight

488.6 g/mol

IUPAC Name

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H24N2O3S2/c1-14(2)17-7-9-18(10-8-17)23-21(24(30)19-6-5-11-33-19)25(31)26(32)29(23)27-28-22-16(4)12-15(3)13-20(22)34-27/h5-14,23,31H,1-4H3

InChI Key

BRUWCAVRXSXJQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)C(C)C)C

Origin of Product

United States

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